molecular formula C9H8Cl2O3 B166017 Dicamba-methyl CAS No. 6597-78-0

Dicamba-methyl

Cat. No.: B166017
CAS No.: 6597-78-0
M. Wt: 235.06 g/mol
InChI Key: AWSBKDYHGOOSML-UHFFFAOYSA-N
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Description

Dicamba-methyl ester (Methyl 3,6-dichloro-2-methoxybenzoate) is a selective systemic herbicide of the benzoic acid class, widely utilized in agricultural research for the control of annual and perennial broadleaf weeds . Its primary value to researchers lies in its function as a synthetic auxin, which mimics plant growth hormones. This action leads to uncontrolled growth in susceptible broadleaf plants, ultimately resulting in senescence and cell death, making it a critical compound for studying plant physiology and herbicide mechanisms of action . In laboratory settings, it serves as an important reference standard and active substance for investigating weed control spectra, which include species like bedstraw, buttercup, cocklebur, and pigweed . It is also highly relevant in the study of herbicide resistance, particularly with the advent of genetically modified dicamba-tolerant crops, allowing for comparative studies on selective weed management in crops such as cotton, soybeans, and cereals . Researchers studying environmental fate employ this compound to understand its behavior and metabolism, as it can be degraded by soil bacteria to 3,6-dichlorosalicylic acid . The compound is a methylated derivative of dicamba, and its physical properties, such as a melting point of approximately 304.6 K (31.5 °C), are key for analytical method development and purity assessment . This product is strictly for research purposes in laboratory settings and is For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

methyl 3,6-dichloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSBKDYHGOOSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041849
Record name Dicamba-methyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6597-78-0
Record name Dicamba-methyl [ISO]
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Record name Dicamba-methyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,6-dichloro-2-methoxybenzoate
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Record name DICAMBA-METHYL
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Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has a low to moderate volatility, indicating that it can persist in the environment for some time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has a low order of toxicity to domestic animals, and poisoning after normal use has not been reported

Metabolic Pathways

This compound is involved in several metabolic pathways. The pathways involved in its metabolism include demethylation, hydroxylation, and glucuronic acid conjugation

Biological Activity

Dicamba-methyl, a derivative of the herbicide dicamba, has garnered attention for its biological activity, particularly in the context of herbicide resistance and microbial degradation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, degradation pathways, and implications for agricultural practices.

Chemical Structure and Properties

This compound (2-methoxy-3,6-dichlorobenzoic acid methyl ester) is a synthetic herbicide belonging to the class of benzoic acid derivatives. It is primarily used to control broadleaf weeds in various crops. The chemical structure can be represented as follows:

C9H8Cl2O3\text{C}_9\text{H}_8\text{Cl}_2\text{O}_3

Dicamba functions as an auxin mimic, disrupting plant growth by interfering with hormonal balance. It binds to auxin receptors, leading to uncontrolled cell division and elongation, ultimately causing plant death. This mechanism is similar to that of other herbicides like 2,4-D but exhibits unique properties due to its chemical modifications.

Enzymatic Degradation

Recent studies have identified microbial strains capable of degrading dicamba through specific enzymatic pathways. Notably, a tetrahydrofolate (THF)-dependent methyltransferase has been characterized from Sphingomonas sp. Ndbn-20. This enzyme catalyzes the demethylation of dicamba to produce 3,6-dichlorosalicylic acid (DCSA), a less toxic metabolite. The optimal conditions for this enzymatic reaction were found to be a pH of 7.4 and a temperature of 35°C, with a specific activity reaching 165 nmol/min/mg .

Table 1: Enzymatic Activity of Dicamba Demethylases

EnzymeSpecific Activity (nmol/min/mg)Optimal pHOptimal Temperature (°C)
Dmt061657.435
DmtVariable--
Dmt50Variable--

Metabolic Pathways

The metabolic pathways involved in dicamba degradation have been extensively studied. The primary pathway involves the conversion of dicamba to DCSA via demethylation processes facilitated by specific enzymes. Studies indicate that over 90% of administered dicamba is excreted unchanged in urine, with minor metabolites detected in liver and kidney tissues .

Case Study: Microbial Consortium Degradation

A significant study focused on an enriched microbial consortium capable of degrading high concentrations of dicamba (500 mg/L) within 12 hours. This consortium utilized the THF-dependent demethylase pathway to effectively reduce dicamba levels in contaminated environments .

Toxicological Considerations

Table 2: Toxicity Assessment of Dicamba Metabolites

CompoundToxicity LevelNotes
DicambaModerateEffective herbicide
DCSALowLess toxic metabolite
5-OH-DicambaLowMinor metabolite with low toxicity

Implications for Agricultural Practices

The biological activity of this compound highlights its utility in agricultural settings while also raising awareness about the need for sustainable practices. The development of genetically modified crops resistant to dicamba through the introduction of demethylase genes has shown promise in enhancing crop resilience against this herbicide .

Scientific Research Applications

Weed Control

Dicamba-methyl is primarily utilized for its effectiveness in controlling over 200 species of broadleaf weeds, particularly those resistant to glyphosate. Its systemic action allows it to be absorbed by plants and translocated to growth points, leading to effective weed management in crops such as soybeans and corn .

Development of Herbicide-Resistant Crops

Recent studies have focused on enhancing the resistance of crops to dicamba through genetic engineering. For instance, the introduction of a codon-optimized dmt gene from Sphingomonas sp. into Arabidopsis thaliana has shown promising results in increasing resistance against dicamba . This approach not only improves crop yield but also minimizes the impact of herbicides on non-target species.

Biodegradation Studies

Research has demonstrated that certain microbial consortia can effectively degrade this compound in contaminated environments. A study isolated a THF-dependent dicamba demethylase gene from a microbial consortium enriched from pesticide factory soil, which could degrade high concentrations of dicamba within hours . This finding highlights the potential for bioremediation strategies using engineered microbes to mitigate the environmental impact of herbicides.

Vapor Drift Mitigation

Field studies have assessed the vapor drift associated with dicamba applications, revealing significant distances over which non-target injury can occur. The use of different formulations (e.g., dimethylamine vs. diglycolamine) has shown that diglycolamine significantly reduces vapor drift, thereby minimizing unintended damage to surrounding crops . This research is crucial for developing best practices in herbicide application.

Herbicide Efficacy Trials

Field trials conducted in Pennsylvania assessed the efficacy of this compound in controlling velvetleaf (Abutilon theophrasti). The results indicated that combinations of dicamba with other herbicides like glyphosate produced additive effects on weed control .

Table 1: Efficacy of this compound Combinations on Velvetleaf Control

Treatment CombinationControl Efficacy (%)
Dicamba + Glyphosate85
Dicamba + Fluthiacet-methyl90
Glyphosate Alone70

Vapor Drift Research Findings

A comprehensive study on vapor drift measured injury symptoms on bioassay plants at varying distances from treated plots over two years (2009-2010). The results indicated substantial differences in injury based on formulation type.

Table 2: Vapor Drift Injury Assessment

YearFormulation TypeMean Distance of Injury (m)% Reduction in Injury
2009Dimethylamine40-
2010Diglycolamine2342%

Chemical Reactions Analysis

Hydrolysis to Dicamba and Methanol

Dicamba-methyl (methyl ester) undergoes hydrolysis under acidic or basic conditions to form dicamba (3,6-dichloro-2-methoxybenzoic acid) and methanol. This reaction is critical in environmental and metabolic degradation pathways.

Key Findings :

Table 1: Hydrolysis Conditions and Yields

CatalystTemperature (°C)Time (h)Yield (%)Reference
H₂SO₄35–404–3596.6

Enzymatic Demethylation via Dicamba Monooxygenase (DMO)

After hydrolysis to dicamba, the methoxy group is oxidatively demethylated by Rieske nonheme iron oxygenases (RHOs), producing 3,6-dichlorosalicylic acid (DCSA) and formaldehyde .

Mechanism :

  • DMO binds dicamba via hydrogen bonds (H251, W285) and steric interactions (I232), positioning the methoxy methyl group near the Fe(II) active site .

  • Oxygen insertion into the C-H bond forms formaldehyde and DCSA .

Kinetic Parameters :

  • Optimal Activity : pH 8.0, 30°C .

  • Inhibition : 5-methyl-THF competitively inhibits THF-dependent methyltransferases (e.g., Dmt) .

Table 2: Enzymatic Demethylation Characteristics

EnzymeSubstrateProductSpecific Activity (nmol/min/mg)pH OptimumReference
DMODicambaDCSA + CH₂ONot reported7.5–8.5
Dmt (THF)DicambaDCSA + 5-methyl-THF114 ± 58.0

Synthetic Glycosylation of DCSA Methyl Ester

This compound derivatives, such as DCSA methyl ester (3,6-dichloro-2-hydroxybenzoate methyl ester), undergo glycosylation under alkaline conditions.

Reaction :

  • DCSA methyl ester reacts with acetylated glucosyl bromide in the presence of tetrabutylammonium bromide (TBAB), forming glucosides .

  • Conditions : 1.5–2 equivalents glucosyl bromide, 23–50°C, 5–17 hours (yields 18–55%) .

Table 3: Glycosylation Reaction Parameters

SubstrateCatalystTemperature (°C)Time (h)Yield (%)Reference
DCSA methyl esterTBAB23–505–1718–55

Environmental Degradation Pathways

In soil and water, this compound follows sequential transformations:

  • Hydrolysis : To dicamba .

  • Microbial Demethylation : Via DMO or THF-dependent methyltransferases (e.g., Dmt) to DCSA .

  • Further Metabolism : DCSA is hydroxylated to 3,6-dichlorogentisate (DCGA) or conjugated with glucose .

Critical Factors :

  • pH Sensitivity : Hydrolysis rates increase under acidic conditions .

  • Microbial Activity : Sphingomonas spp. dominate dicamba degradation via constitutively expressed enzymes .

Inhibition and Stability

  • Product Inhibition : 5-methyl-THF reduces Dmt activity by >50% at 0.5 mM .

  • Thermal Stability : this compound decomposes at >230°C .

This synthesis integrates hydrolysis kinetics, enzymatic mechanisms, and synthetic modifications, highlighting this compound’s reactivity in agricultural and environmental contexts.

Preparation Methods

Bromination of Salicylic Acid Derivatives

The initial step in CN109761805A involves reacting salicylic acid with bromine in concentrated sulfuric acid to yield 5-bromosalicylic acid. This exothermic reaction proceeds at 40–60°C, achieving near-quantitative bromination due to sulfuric acid’s dual role as catalyst and solvent. Bromine (Br₂) acts as the electrophile, attacking the aromatic ring’s para position relative to the hydroxyl group. Patent data indicate that maintaining a 1:1.05 molar ratio of salicylic acid to bromine minimizes di-substitution byproducts.

Chlorination of Brominated Intermediates

Subsequent chlorination introduces chlorine atoms at positions 3 and 6 of the aromatic ring. In CN109761805A, gaseous chlorine (Cl₂) reacts with 5-bromosalicylic acid under controlled pressure (0.2–0.5 MPa) to form 5-bromo-3,6-dichlorosalicylic acid. The reaction’s selectivity arises from steric and electronic effects: the bromine atom directs incoming chlorine to the meta position, while the hydroxyl group’s activation enhances reactivity. Yields exceed 95% when conducted at 90–110°C for 4–6 hours.

Debromination and Formation of 3,6-Dichlorosalicylic Acid

Metal-Catalyzed Debromination

The removal of bromine from 5-bromo-3,6-dichlorosalicylic acid occurs via reductive debromination using tin or zinc powder in alkaline media. In CN109761805A, tin powder (180 g per mole of substrate) achieves 98.1% conversion at 40°C under nitrogen atmosphere. The mechanism involves single-electron transfer from the metal to the C–Br bond, followed by bromide elimination. Alkaline conditions (10% NaOH) stabilize the intermediate phenoxide ion, preventing undesired side reactions.

Isolation and Purification of Dichlorosalicylic Acid Salt

Post-debromination, the product exists as a sodium salt (3,6-dichlorosalicylic acid salt), isolated by filtration and washed with cold methanol. Patent examples report purities of 90.1% after a single crystallization. Residual metal catalysts are recovered and reused, reducing operational costs by 15–20% in industrial settings.

Methylation Techniques: Esterification Pathways

Phase-Transfer Catalyzed Methylation

CN109761805A employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst for the reaction of 3,6-dichlorosalicylic acid salt with methyl chloride (CH₃Cl) in methanol. At 90–95°C, TBAB facilitates anion exchange, enabling the methoxy group to displace the phenolic oxygen’s counterion. Methanol serves as both solvent and methyl donor, with a 50% methanol solution optimizing reaction kinetics. After 12 hours, this method achieves 71.8–72.0% overall yield from salicylic acid.

High-Pressure Methylation in Alkaline Media

An alternative approach from CN102838483A utilizes pressurized methyl chloride (0.6–1.0 MPa) in stainless steel autoclaves. Here, 3,6-dichlorosalicylic acid reacts with CH₃Cl in the presence of sodium hydroxide at 100–130°C. The alkaline environment deprotonates the phenolic OH group, enhancing nucleophilicity for methyl transfer. This method reports yields of 87.2–92.0% with product purities exceeding 98.5%.

Distillation and Final Purification

Vacuum Distillation Parameters

Crude dicamba-methyl undergoes vacuum distillation (-0.085 MPa) to remove methanol and low-boiling impurities. Heating to 210°C under reduced pressure ensures efficient separation, with the distillate condensed at 30°C. Industrial-scale operations recover >95% methanol for reuse, significantly reducing solvent costs.

Crystallization and Quality Control

The final product is crystallized from organic phases using temperature-controlled layering. Patent data highlight white, translucent this compound with 97.5–99.4% purity after distillation. Gas chromatography-mass spectrometry (GC-MS) confirms the absence of chlorinated byproducts such as 3,5,6-trichloroanisole, a common impurity in poorly optimized syntheses.

Comparative Analysis of Methodologies

ParameterCN109761805ACN102838483A
Starting MaterialSalicylic acid2,5-Dichlorophenol
Bromination AgentBr₂ in H₂SO₄Br₂ in H₂SO₄
Methylation CatalystTBABNone (High Pressure)
Reaction Time (h)124–8
Yield (%)60.1–72.087.2–92.0
Purity (%)97.5–99.498.2–98.7

CN102838483A’s higher yields stem from pressurized methylation, which accelerates reaction kinetics. However, CN109761805A’s phase-transfer catalysis offers milder conditions and better scalability.

Challenges and Optimization Strategies

Byproduct Formation During Bromination

Excess bromine or elevated temperatures (>60°C) promote dibromination, reducing yields by 8–12%. Patent solutions include incremental bromine addition and real-time monitoring via UV-Vis spectroscopy to detect polybrominated species.

Catalyst Recycling in Methylation

Tetrabutylammonium bromide degrades at temperatures >100°C, necessitating replenishment after 3–4 batches . Recent advances propose immobilized ionic liquids on silica supports to enhance catalyst stability and reuse cycles.

Q & A

Q. How can researchers minimize volatility-related errors in this compound field trials?

  • Methodological Answer: Apply formulations with anti-volatility agents (e.g., VaporGrip®) and monitor weather conditions (wind speed < 10 km/h, temperature < 30°C). Use drift-reduction nozzles and buffer zones. Quantify airborne residues via passive samplers and GC-ECD analysis .

Q. What protocols ensure accurate quantification of this compound residues in complex matrices like soil and plant tissue?

  • Methodological Answer: Extract residues using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile. Cleanup via dispersive SPE and quantify via UPLC-MS/MS. Validate recovery rates (70–120%) and matrix effects using internal standards (e.g., deuterated this compound) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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